

Spectroscopic Profile of N-Benzoyl-4-perhydroazepinone: A Technical Guide

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Compound of Interest

Compound Name: *N-Benzoyl-4-perhydroazepinone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Benzoyl-4-perhydroazepinone**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for **N-Benzoyl-4-perhydroazepinone**, this document presents data for the closely related and structurally similar compound, 1-Benzoyl-4-piperidone, as a predictive reference. The methodologies and spectral interpretations provided herein are foundational for the analysis of **N-Benzoyl-4-perhydroazepinone** and its analogues.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data anticipated for **N-Benzoyl-4-perhydroazepinone**, based on known values for analogous structures and general principles of spectroscopic interpretation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| ~ 7.4 | m | 5H | Aromatic protons (Benzoyl group) |
| ~ 3.8 | t | 2H | -CH ₂ - adjacent to Nitrogen |
| ~ 3.6 | t | 2H | -CH ₂ - adjacent to Nitrogen |
| ~ 2.6 | t | 2H | -CH ₂ - adjacent to Carbonyl |
| ~ 2.5 | t | 2H | -CH ₂ - adjacent to Carbonyl |
| ~ 1.9 | m | 2H | -CH ₂ - |

Predicted for a solution in CDCl₃ at 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------------------|
| ~ 208 | C=O (Ketone) |
| ~ 170 | C=O (Amide) |
| ~ 136 | Aromatic C (quaternary) |
| ~ 130 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 48 | -CH ₂ - (adjacent to N) |
| ~ 45 | -CH ₂ - (adjacent to N) |
| ~ 41 | -CH ₂ - (adjacent to C=O) |
| ~ 39 | -CH ₂ - (adjacent to C=O) |
| ~ 28 | -CH ₂ - |

Predicted for a solution in CDCl₃ at 75 MHz.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|--|
| ~ 3060 | Weak | Aromatic C-H stretch |
| ~ 2940, 2860 | Medium | Aliphatic C-H stretch |
| ~ 1715 | Strong | C=O stretch (Ketone) |
| ~ 1640 | Strong | C=O stretch (Amide) |
| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| ~ 1450 | Medium | CH ₂ bend |
| ~ 1280 | Strong | C-N stretch |
| ~ 700 | Strong | Aromatic C-H bend (monosubstituted) |

Predicted for a KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |
|-----|---|
| 217 | $[\text{M}]^+$ (Molecular Ion) |
| 120 | $[\text{C}_6\text{H}_5\text{CONH}_2]^+$ |
| 105 | $[\text{C}_6\text{H}_5\text{CO}]^+$ (Base Peak) |
| 77 | $[\text{C}_6\text{H}_5]^+$ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Transfer the solution to a 5 mm NMR tube.[\[1\]](#)
- Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ^1H NMR and 75 MHz for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)
 - Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[2\]](#)[\[3\]](#)

Methodology (KBr Pellet Technique):

- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[\[4\]](#)
- Data Collection: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The data is plotted as transmittance (%) versus wavenumber (cm^{-1}).[\[3\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.[\[5\]](#)[\[6\]](#)

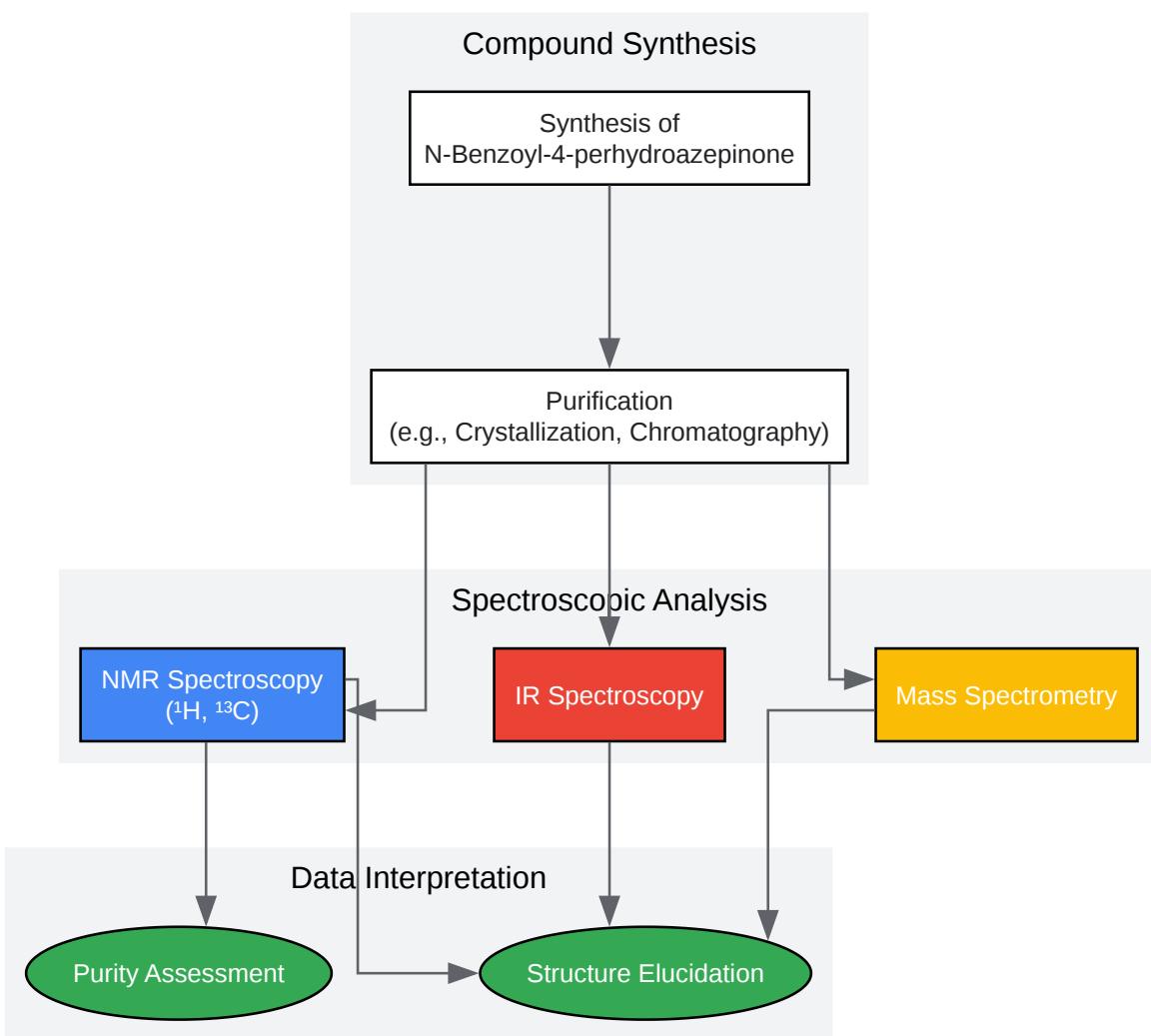
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller, charged ions.[5][7]
- Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).[5][6]
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .[7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **N-Benzoyl-4-perhydroazepinone**.

Spectroscopic Analysis Workflow

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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **N-Benzoyl-4-perhydroazepinone**.

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